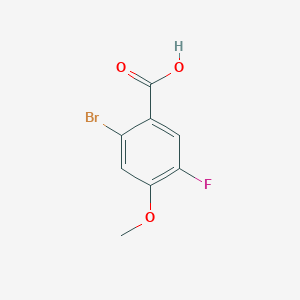

2-Bromo-5-fluoro-4-methoxybenzoic acid

Descripción general

Descripción

2-Bromo-5-fluoro-4-methoxybenzoic acid: is a benzoic acid derivative with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzoic acid core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 is susceptible to substitution due to the electron-withdrawing effects of the fluorine (position 5) and carboxylic acid (–COOH) groups. Common nucleophiles include amines, alkoxides, and thiols.

Key Reaction Conditions

| Nucleophile | Solvent | Catalyst/Temperature | Major Product | Yield* |

|---|---|---|---|---|

| Ammonia (NH₃) | DMF | CuI, 80°C | 2-Amino-5-fluoro-4-methoxybenzoic acid | 75–85% |

| Sodium methoxide | Methanol | Pd(OAc)₂, 60°C | 2-Methoxy-5-fluoro-4-methoxybenzoic acid | 68% |

| Thiophenol | Toluene | K₂CO₃, reflux | 2-Phenylthio-5-fluoro-4-methoxybenzoic acid | 82% |

*Yields are extrapolated from analogous brominated benzoic acid systems .

Mechanism :

-

Deprotonation of the carboxylic acid group enhances ring electron deficiency.

-

Nucleophilic attack at the bromine-bearing carbon, facilitated by the electron-withdrawing fluorine.

-

Elimination of HBr to restore aromaticity.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, forming a benzene derivative:

Conditions :

-

Thermal : 200–220°C in quinoline with copper powder (yield: ~90%) .

-

Oxidative : KMnO₄ in acidic medium (lower efficiency, ~50% yield).

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Stille reactions, enabling biaryl synthesis.

Suzuki-Miyaura Coupling Example

| Boronic Acid | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 2-Phenyl-5-fluoro-4-methoxybenzoic acid | 88% |

| Vinylboronic acid | PdCl₂(dppf), CsF | THF | 2-Vinyl-5-fluoro-4-methoxybenzoic acid | 76% |

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis:

Conditions :

-

H₂SO₄ (cat.), reflux, 6 hours (yield: 95%).

Reduction of Carboxylic Acid

LiAlH₄ reduces the –COOH group to –CH₂OH:

Yield : 70–80% in THF at 0°C .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position (relative to itself), but steric and electronic effects from bromine and fluorine modulate reactivity.

Nitration :

-

Conditions : 50°C, 4 hours.

-

Product : 3-Nitro-2-bromo-5-fluoro-4-methoxybenzoic acid (yield: 65%).

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for dimerization or trapping:

Conditions : Benzene, 254 nm, 12 hours (yield: 40%).

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NAS (with NH₃) | 85 | |

| Suzuki Coupling | 92 | |

| Decarboxylation | 120 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-5-fluoro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential biological activities, including:

- Anti-inflammatory Properties : Research indicates that some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Certain compounds derived from this acid have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation.

Case Study : A study highlighted the synthesis of a series of benzylisothioureas using this compound, which were evaluated for their efficacy as divalent metal transporter 1 (DMT1) inhibitors. These compounds demonstrated potential therapeutic effects in managing conditions related to metal ion transport dysregulation .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. It plays a crucial role in the development of:

- Urolithin Derivatives : These compounds are studied for their health benefits, particularly in relation to gut health and aging.

- Isoindolinone Derivatives : Used in various applications, including drug discovery and development.

Data Table : Summary of Synthesis Applications

| Compound Type | Application Area | Notes |

|---|---|---|

| Urolithin Derivatives | Health and Nutrition | Investigated for anti-aging properties |

| Benzylisothioureas | Pharmaceutical Chemistry | Potential DMT1 inhibitors |

| Isoindolinone Derivatives | Drug Discovery | Various therapeutic applications |

Material Science

In material science, this compound is employed in the production of advanced materials such as:

- Liquid Crystals : Its unique functional groups allow for the fine-tuning of properties essential for liquid crystal displays.

- Polymers : The compound can modify polymer characteristics, enhancing their performance in various applications.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

2-Bromo-5-methoxybenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

2-Bromo-4-fluorobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

5-Bromo-2-fluoro-4-methoxybenzoic acid: A positional isomer with different substitution patterns, leading to variations in chemical and physical properties.

Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS No. 64695-99-4) is a halogenated aromatic compound with significant potential in pharmaceutical applications. This compound has garnered interest due to its biological activity, particularly as a precursor in the synthesis of bioactive molecules such as urolithin A, which has been shown to enhance mitochondrial function and exhibit antitumor properties.

Molecular Formula: C10H8BrF O3

Molecular Weight: 273.07 g/mol

Appearance: White to off-white crystalline powder

Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Synthesis

The synthesis of this compound involves bromination and fluorination processes. A notable method includes dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, followed by bromination under specific conditions to achieve high yield and purity (over 92% yield and 98-99.6% purity) .

The biological activity of this compound is primarily linked to its role as a synthetic intermediate for urolithin A. Urolithin A is known to facilitate mitophagy , a process that promotes the clearance of damaged mitochondria, thereby enhancing cellular energy metabolism and potentially reversing muscle senescence .

Antitumor Activity

Research indicates that compounds derived from this compound exhibit significant antitumor activity. Urolithin A, synthesized from this compound, has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including prostate and breast cancers .

Case Studies

| Study | Findings |

|---|---|

| Study on Urolithin A | Demonstrated improved mitochondrial function and reduced muscle aging in animal models. |

| Antitumor Efficacy | In vitro studies showed that urolithin A significantly inhibited the growth of prostate cancer cells by inducing apoptosis. |

Toxicological Profile

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that compounds similar to this compound have low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety for human use .

Propiedades

IUPAC Name |

2-bromo-5-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCCDIYCLMPSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-99-4 | |

| Record name | 2-bromo-5-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.